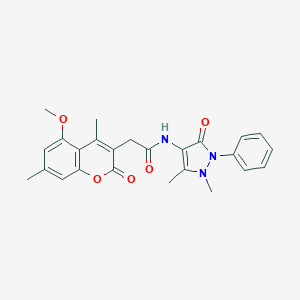![molecular formula C20H27ClN4O4S B258011 N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B258011.png)
N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. The compound is commonly referred to as AZD-3965 and has been studied extensively to understand its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
AZD-3965 inhibits MCT1 by binding to the transporter and blocking its ability to transport lactate and other monocarboxylates. The inhibition of MCT1 leads to a reduction in lactate transport, which results in a decrease in tumor cell survival. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
AZD-3965 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce lactate transport and promote tumor cell death in various cancer cell lines. AZD-3965 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, the compound has been shown to reduce tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
AZD-3965 has several advantages and limitations for lab experiments. The compound is highly potent and selective for MCT1, making it an excellent tool for studying lactate transport and its role in cancer cell survival. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the compound has not been extensively studied for its potential side effects, which could limit its use in clinical applications.
Orientations Futures
There are several future directions for AZD-3965 research. One potential direction is to study the compound's effects on lactate transport in other cell types and physiological processes. Another direction is to investigate the compound's potential use in combination with other cancer therapies. Additionally, future research could focus on developing more soluble forms of AZD-3965 to improve its use in lab experiments and potential clinical applications.
Méthodes De Synthèse
AZD-3965 is a complex chemical compound that requires a multi-step synthesis method to produce. The synthesis of AZD-3965 involves the reaction of 3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide with 1-azepanesulfonyl chloride in the presence of a base. The reaction produces N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide, which is then purified using various techniques.
Applications De Recherche Scientifique
AZD-3965 has been studied extensively for its potential applications in various biological processes. The compound has been shown to inhibit monocarboxylate transporter 1 (MCT1), which is responsible for the transport of lactate and other monocarboxylates across the cell membrane. Inhibition of MCT1 by AZD-3965 has been shown to reduce lactate transport and promote tumor cell death, making it a potential therapeutic agent for cancer treatment.
Propriétés
Nom du produit |
N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide |
|---|---|
Formule moléculaire |
C20H27ClN4O4S |
Poids moléculaire |
455 g/mol |
Nom IUPAC |
N-[2-(azepan-1-ylsulfonyl)ethyl]-3-(3-chloro-1,2-oxazol-5-yl)-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C20H27ClN4O4S/c21-19-15-18(29-23-19)5-6-20(26)24(16-17-7-9-22-10-8-17)13-14-30(27,28)25-11-3-1-2-4-12-25/h7-10,15H,1-6,11-14,16H2 |
Clé InChI |
WBTYDHYAYZZTON-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)CCC3=CC(=NO3)Cl |
SMILES canonique |
C1CCCN(CC1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)CCC3=CC(=NO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-2-(4-methyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257936.png)
![9-[3-(4-morpholinyl)propyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257947.png)
![N-{[5-(3,4-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide](/img/structure/B257948.png)
![4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257955.png)
![5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B257958.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)-2-thiophenecarboxamide](/img/structure/B257959.png)
![7-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B257960.png)
![3-benzyl-4-methyl-9-[3-(2-oxo-1-pyrrolidinyl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257963.png)

![N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide](/img/structure/B257983.png)
![2-[2-(Dimethylamino)ethyl]-6-methoxy-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257989.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide](/img/structure/B257990.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide](/img/structure/B257993.png)
![N-(2-chloro-6-fluorobenzyl)-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B258015.png)